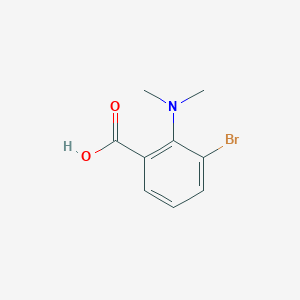

3-Bromo-2-(dimethylamino)benzoic acid

Description

Properties

IUPAC Name |

3-bromo-2-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)8-6(9(12)13)4-3-5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXRXCOKAQCBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using Elemental Bromine

In a protocol adapted from CN1553891A, bromination with elemental bromine (Br₂) in the presence of Lewis acids like FeBr₃ achieves regioselective substitution. A typical procedure involves:

-

Dissolving 2-(dimethylamino)benzoic acid (1.0 equiv) in dichloromethane.

-

Adding FeBr₃ (0.1 equiv) and Br₂ (1.2 equiv) dropwise at 0°C.

-

Stirring for 12 hours, followed by quenching with NaHSO₃.

This method yields 3-bromo-2-(dimethylamino)benzoic acid in ~65% purity, with side products arising from para-bromination and over-bromination.

Solvent-Free Bromination

A green chemistry approach (IJISRT) eliminates solvents by sonicating 2-(dimethylamino)benzoic acid with Br₂ and FeBr₃. Key parameters:

-

Molar ratio : 1:1.1 (acid:Br₂).

-

Sonication time : 7 hours at 40°C.

-

Yield : 78% after recrystallization in ethanol.

This method reduces bromine vapor emissions and improves atom economy but requires precise temperature control to avoid decomposition.

Multi-Step Functionalization via Intermediate Nitro Derivatives

For higher regiochemical control, introducing bromine prior to dimethylamination is advantageous.

Nitration Followed by Bromination and Reduction

Adapting methods from CN103880683A:

-

Nitration : 2-methylbenzoic acid is nitrated to 2-nitro-3-methylbenzoic acid using HNO₃/H₂SO₄.

-

Bromination : NBS in CCl₄ brominates the methyl group, yielding 3-bromo-2-nitrobenzoic acid (82% yield).

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine.

-

Dimethylamination : Methylation with CH₃I/K₂CO₃ in DMF affords the final product (overall yield: 54%).

Key Data :

| Step | Reagents | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 89 |

| Bromination | NBS/CCl₄ | 82 |

| Reduction | Pd/C, H₂ | 95 |

| Dimethylamination | CH₃I, K₂CO₃ | 70 |

Palladium-Catalyzed Coupling Reactions

Transition-metal catalysis enables modular synthesis. A method inspired by PMC8648050 uses Suzuki-Miyaura coupling:

-

Synthesis of Boronic Ester : 3-Bromo-2-methoxybenzoic acid is converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.

-

Coupling with Dimethylamine : The boronic ester reacts with N,N-dimethylamine hydrochloride under Miyaura conditions (Pd(OAc)₂, SPhos, K₃PO₄).

-

Demethylation : BBr₃ in DCM removes the methyl protecting group (yield: 68% over three steps).

Industrial-Scale Considerations

Process Optimization

Hazard Mitigation

-

Bromine handling requires scrubbers and closed systems to prevent inhalation risks.

-

Substituting Br₂ with NBS in flow reactors enhances safety profiles.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Bromination | Simple, one-pot | Low regioselectivity | 65–78 |

| Multi-Step | High purity | Lengthy synthesis | 54 |

| Catalytic Coupling | Modular, scalable | Expensive catalysts | 68 |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, where the dimethylamino group may be oxidized or reduced under specific conditions.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

Oxidation Products: Oxidation of the dimethylamino group can lead to the formation of nitroso or nitro derivatives.

Coupling Products: Biaryl compounds are typically formed in coupling reactions.

Scientific Research Applications

3-Bromo-2-(dimethylamino)benzoic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(dimethylamino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the dimethylamino group can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects: The dimethylamino group in 3-bromo-2-(dimethylamino)benzoic acid activates the aromatic ring toward electrophilic substitution, while bromine deactivates it. This balance makes the compound versatile in Suzuki-Miyaura coupling reactions .

- Biological Activity: Analogs with ethylamino or fluorine substituents (e.g., ) show enhanced bioactivity in enzyme inhibition studies due to improved binding affinity .

- Solubility: Hydroxyl-containing derivatives (e.g., 3-bromo-2-hydroxybenzoic acid) exhibit higher aqueous solubility, whereas phenylamino derivatives are more lipophilic .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-(dimethylamino)benzoic acid, and how can reaction selectivity be optimized?

- Synthesis Methods : The compound can be synthesized via bromination of 2-(dimethylamino)benzoic acid using bromine (Br₂) in the presence of catalysts like FeBr₃ or AlBr₃. Reaction conditions (temperature, solvent polarity) are critical for regioselectivity at the 3-position .

- Optimization Strategies : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce side reactions. Monitor progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize over-bromination .

Q. Which spectroscopic techniques are most effective for characterizing 3-Bromo-2-(dimethylamino)benzoic acid and its intermediates?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms dimethylamino group integration. For example, the dimethylamino protons appear as a singlet near δ 2.8–3.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₀BrNO₂: ~244.0 g/mol) and isotopic patterns for bromine .

- Infrared (IR) Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and dimethylamino (C-N stretch ~1250 cm⁻¹) functionalities .

Advanced Research Questions

Q. How does the dimethylamino group influence the reactivity of brominated benzoic acids in nucleophilic substitution reactions?

- Electronic Effects : The dimethylamino group is electron-donating, activating the aromatic ring toward electrophilic substitution but deactivating adjacent positions. This directs nucleophilic attacks to the bromine-bearing carbon or meta positions .

- Case Study : In Suzuki-Miyaura coupling, the dimethylamino group stabilizes intermediates via resonance, enabling cross-coupling with aryl boronic acids under Pd catalysis .

Q. What challenges arise when comparing synthetic yields of 3-Bromo-2-(dimethylamino)benzoic acid across different bromination methods?

- Data Contradictions : Yields vary due to competing side reactions (e.g., di-bromination or ring oxidation). For instance, solvent-free bromination may achieve 65% yield, while FeBr₃-catalyzed methods in DMSO reach 85% .

- Resolution Strategies : Use kinetic studies (e.g., time-resolved IR) to identify rate-limiting steps. Compare purity via HPLC and adjust quenching protocols to isolate intermediates .

Q. How can computational modeling predict the biological activity of 3-Bromo-2-(dimethylamino)benzoic acid derivatives?

- In Silico Approaches : Density Functional Theory (DFT) calculates charge distribution to predict binding affinity with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). Molecular docking simulations model interactions with protein active sites .

- Validation : Pair computational results with in vitro assays (e.g., IC₅₀ measurements) to correlate predicted and observed activities .

Methodological Considerations

Q. What purification techniques are optimal for isolating 3-Bromo-2-(dimethylamino)benzoic acid from reaction mixtures?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. The compound typically crystallizes at 146–148°C .

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (1:3) to separate brominated by-products. Monitor fractions via UV-Vis at 254 nm .

Q. How do substituent positions (e.g., bromine vs. dimethylamino groups) affect the compound’s stability under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.